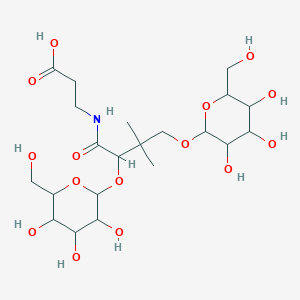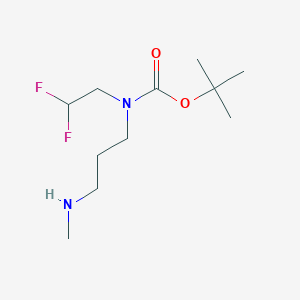![molecular formula C22H31N3O3 B14785079 rel-tert-Butyl (3a'S,6a'S)-5'-benzyl-3'-oxohexahydro-2'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1-carboxylate](/img/structure/B14785079.png)
rel-tert-Butyl (3a'S,6a'S)-5'-benzyl-3'-oxohexahydro-2'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate is a complex organic compound with a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spiro structure: This can be achieved through a cyclization reaction involving a piperidine derivative and a pyrrole derivative under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Benzylation: The benzyl group can be introduced using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to specific therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3aR,6aR)-rel-3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2 (1H)-carboxylate
- tert-Butyl (3aR,6aR)-rel-octahydropyrrolo[3,4-c]pyrrole-2 (1H)-carboxylate
Uniqueness
rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate is unique due to its spiro structure and the presence of both benzyl and tert-butyl groups. These structural features confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C22H31N3O3 |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
tert-butyl 5-benzyl-1-oxospiro[3a,4,6,6a-tetrahydro-2H-pyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H31N3O3/c1-21(2,3)28-20(27)25-11-9-22(10-12-25)18-15-24(14-17(18)19(26)23-22)13-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,23,26) |
Clé InChI |
UWETWKRMNKDEAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)C3CN(CC3C(=O)N2)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14785001.png)


![methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate](/img/structure/B14785019.png)
![2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate](/img/structure/B14785024.png)

![tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B14785034.png)
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)


![2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785056.png)
![phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate](/img/structure/B14785066.png)


